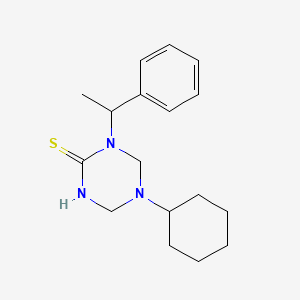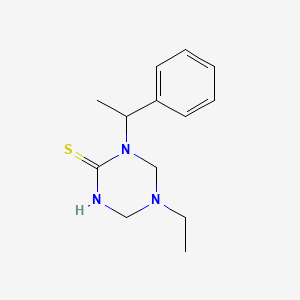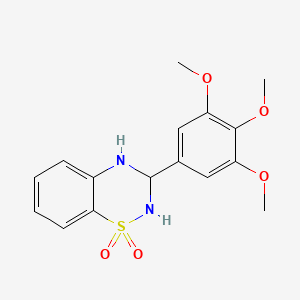
5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione
説明
5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione, also known as CTET, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. CTET is a member of the triazinane family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors involved in various biological processes. For example, 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione has also been shown to inhibit the activity of the receptor tyrosine kinase, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione can induce cell cycle arrest, apoptosis, and DNA damage in cancer cells. 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione has also been shown to inhibit the growth of fungi and viruses. In vivo studies have shown that 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione can reduce tumor growth in animal models and improve the survival rate of infected animals.
実験室実験の利点と制限
The advantages of using 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments include its high potency, selectivity, and versatility. 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione can be easily synthesized in large quantities and can be modified to introduce various functional groups. However, the limitations of using 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments include its potential toxicity, instability, and low solubility. 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione may also interact with other compounds or biomolecules in complex biological systems, which can complicate the interpretation of experimental results.
将来の方向性
There are many future directions for 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione research, including the development of more efficient synthesis methods, the identification of new biological targets, and the optimization of 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione-based therapies. Some potential areas of research include:
1. The synthesis of 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione derivatives with improved solubility, stability, and bioavailability.
2. The investigation of 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione's effects on other biological processes, such as inflammation, angiogenesis, and immune response.
3. The development of 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione-based drug delivery systems, such as nanoparticles or liposomes.
4. The evaluation of 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione's potential as a diagnostic tool for cancer or viral infections.
5. The exploration of 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione's potential as a catalyst for organic reactions.
Conclusion:
In conclusion, 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione is a promising compound with diverse applications in various fields. Its unique chemical structure and biological activity make it an attractive target for scientific research. Although there are still many unanswered questions about its mechanism of action and potential side effects, 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione has the potential to revolutionize the way we approach various biological and chemical problems.
科学的研究の応用
5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione has shown promising results as an anticancer agent, antifungal agent, and antiviral agent. In material science, 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In catalysis, 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione has been employed as a ligand for the synthesis of transition metal complexes with enhanced catalytic activity.
特性
IUPAC Name |
5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-14(15-8-4-2-5-9-15)20-13-19(12-18-17(20)21)16-10-6-3-7-11-16/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRHLSMOQJIOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CN(CNC2=S)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(2-ethoxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-N-(2-furylmethyl)acetamide](/img/structure/B4288075.png)
![N-(4-chlorophenyl)-2-[4a-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288077.png)
![methyl 2-({[4a-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4288083.png)
![methyl 2-({[1-(2-ethoxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4288089.png)
![methyl 2-({[4a-hydroxy-1-(4-methoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4288103.png)
![N-benzyl-2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288107.png)
![N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288110.png)
![N-(2,4-dichlorophenyl)-2-[4a-hydroxy-1-(4-methoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288116.png)
![N-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-1-phenylmethanamine](/img/structure/B4288131.png)
![methyl (1R*,3S*,3aR*,6aS*)-1,5-dimethyl-3-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B4288137.png)
![2-(2,4-dimethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288146.png)
![5-[2-(1-cyclohexen-1-yl)ethyl]-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B4288163.png)